N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide
Description
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl and trifluoromethyl group at the 2- and 6-positions, respectively. The pyrimidine ring is linked to a piperidin-4-yl moiety, which is further functionalized with a cyclopentanecarboxamide group.
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O/c1-11-21-14(17(18,19)20)10-15(22-11)24-8-6-13(7-9-24)23-16(25)12-4-2-3-5-12/h10,12-13H,2-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIJGZSZUMQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Below are its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N4O |
| Molecular Weight | 424.49 g/mol |
| CAS Number | 1775331-60-6 |
| Melting Point | Not available |
| Solubility | Not specified |
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a crucial role in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound, particularly against viral infections. For instance, it has shown promising results in inhibiting the replication of viruses by targeting key viral proteins.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against various bacterial strains, including drug-resistant variants.
Case Studies
- Study on Antiviral Efficacy :
- Antimicrobial Assessment :
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity:
Research indicates that derivatives of this compound can serve as selective inhibitors for viral targets, particularly in the context of broad-spectrum antiviral therapies. For example, compounds with similar structural features have been validated as effective against Dengue virus (DENV) and other viral infections by modulating key pathways involved in viral replication .
2. Receptor Modulation:
The compound's ability to interact with specific receptors makes it a candidate for developing therapeutics targeting various conditions, including inflammatory diseases. Its structural components allow for potential modulation of receptor activity, which is crucial in the design of drugs aimed at conditions such as rheumatoid arthritis or multiple sclerosis .
Pharmacological Research
1. Pharmacokinetics and Bioavailability:
Studies have focused on the pharmacokinetic properties of this compound, evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding how the compound behaves in biological systems and its potential therapeutic efficacy.
2. Enzyme Inhibition Studies:
The compound has been investigated for its enzyme inhibition capabilities, particularly concerning kinases involved in signal transduction pathways. Understanding these interactions can lead to the development of targeted therapies for cancer and other diseases where these pathways are dysregulated .
Biological Research Applications
1. Cellular Signaling Pathways:
Research into the effects of this compound on cellular signaling pathways has revealed its potential role in modulating critical processes such as apoptosis and cell proliferation. These insights are valuable for developing new cancer therapies that exploit these mechanisms .
2. Drug Development:
The unique structural characteristics of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide make it an attractive scaffold for medicinal chemists looking to design novel therapeutic agents. Its derivatives are being explored for their potential to treat various diseases through innovative drug design strategies.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Purine Derivatives
The compound N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (Compound 12) shares the cyclopentanecarboxamide-piperidine backbone but differs in the central heterocycle (purine vs. pyrimidine) and substituents (chlorophenyl groups vs. trifluoromethyl/methyl groups) .
- Synthetic Yield: Compound 12 was synthesized with an 86% yield, suggesting efficient coupling under BOP-mediated conditions.
- The pyrimidine core in the target compound may instead favor interactions with pyrimidine-binding enzymes or receptors.
Pharmacological Analogs: Fentanyl Derivatives
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide group but features a phenethyl-piperidine motif instead of a pyrimidine-linked piperidine .
- Structural Differences: The phenethyl group in fentanyl analogs is critical for µ-opioid receptor binding, whereas the pyrimidine moiety in the target compound likely redirects selectivity toward non-opioid targets.
Kinase-Targeting Compounds
The JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (EP 4 086 245 A1) shares fluorinated heterocycles and a piperidine core but incorporates additional complexity (e.g., azetidine, pyrrolopyrimidine) .
- Molecular Weight : The JAK inhibitor has a molecular weight of 699.66 g/mol (free base: 553.51 g/mol), significantly higher than the target compound’s estimated ~400–450 g/mol range, which may influence bioavailability.
- Therapeutic Utility : JAK inhibitors are used in inflammatory and autoimmune diseases, whereas the target compound’s simpler structure could prioritize CNS or antiviral applications.
Key Research Findings and Implications
- Structural Flexibility : The piperidine-cyclopentanecarboxamide motif is versatile, enabling diverse biological activities depending on heterocyclic substitutions (e.g., purine for kinase inhibition, pyrimidine for metabolic stability) .
- Fluorination Impact: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, a feature shared with the JAK inhibitor’s fluoro-isonicotinoyl group .
- Synthetic Feasibility : High yields in analogs like Compound 12 (86%) suggest that the target compound could be synthesized efficiently using established peptide coupling reagents (e.g., BOP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
